

Technical Guide: Characterization of CAS Number 2365471-07-2

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Compound of Interest

Compound Name: *5-Fluoro PB-22 N-(3-fluoropentyl) isomer*

Cat. No.: *B15134491*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the compound associated with CAS number 2365471-07-2. The compound is identified as **5-fluoro PB-22 N-(3-fluoropentyl) isomer**, a synthetic cannabinoid and a positional isomer of the more widely known 5-fluoro PB-22 (5F-PB-22). This guide summarizes its physicochemical properties, analytical characterization methods, and discusses its presumed biological context based on related compounds.

It is critical to note that while extensive analytical data exists for forensic identification, the physiological and toxicological properties of this specific isomer have not been formally evaluated.

Physicochemical Characterization

The fundamental properties of **5-fluoro PB-22 N-(3-fluoropentyl) isomer** are compiled from supplier technical data sheets. All quantitative data is presented in the tables below for clarity and ease of comparison.

Compound Identification

Parameter	Value	Reference
CAS Number	2365471-07-2	
Formal Name	1-(3-fluoropentyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester	
Synonyms	5-fluoro PB-22 N-(3-fluoropentyl) isomer	

Chemical and Physical Properties

Parameter	Value	Reference
Molecular Formula	C ₂₃ H ₂₁ FN ₂ O ₂	
Formula Weight	376.4 g/mol	
Purity	≥95%	
Formulation	A solution in acetonitrile	
UV/Vis. λ _{max}	215, 230, 291 nm	

Solubility Data

Solvent	Concentration	Reference
DMF	11 mg/ml	
DMF:PBS (pH 7.2) (1:2)	0.33 mg/ml	
DMSO	10 mg/ml	

Chemical Identifiers

Type	Identifier	Reference
SMILES	<chem>O=C(OC1=C(N=CC=C2)C2=C</chem> <chem>C=C1)C3=CN(CCC(F)CC)C4=</chem> <chem>C3C=CC=C4</chem>	
InChI	InChI=1S/C23H21FN2O2/c1- 2-17(24)12-14-26-15-19(18-9- 3-4-10-20(18)26)23(27)28-21- 11-5-7-16-8-6-13-25- 22(16)21/h3- 11,13,15,17H,2,12,14H2,1H3	
InChI Key	KHHVRLVERWQVQC- UHFFFAOYSA-N	

Experimental Protocols: Analytical Characterization

The primary research focus on this compound has been its analytical differentiation from other isomers of 5F-PB-22 for forensic applications. The following protocols are based on methodologies described for the separation and identification of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone technique for identifying and distinguishing isomers in seized materials.

- Objective: To separate the N-(3-fluoropentyl) isomer from other positional isomers and obtain its mass spectrum for structural confirmation.
- Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
- Sample Preparation: The sample, typically in a solvent like acetonitrile, is diluted to an appropriate concentration (e.g., 1 mg/mL) and a small volume (e.g., 1 µL) is injected.
- GC Conditions (Exemplary):
 - Column: A non-polar capillary column (e.g., DB-5MS or equivalent).
 - Injector Temperature: 250°C.

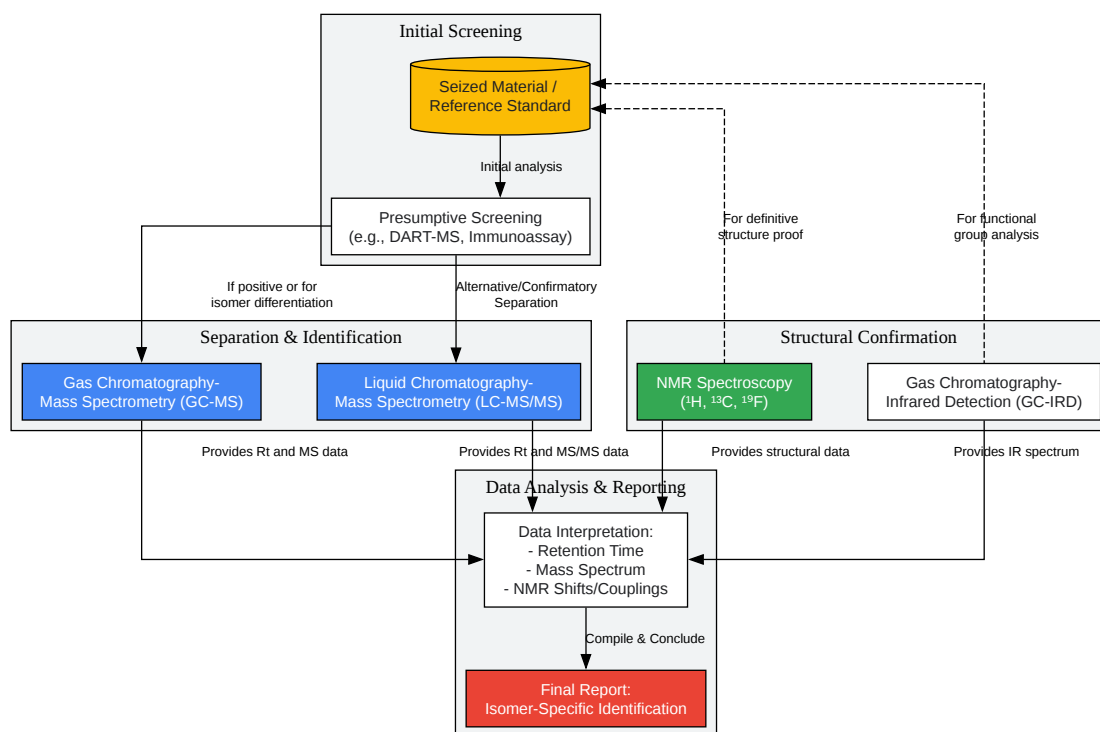
- Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Exemplary):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.
 - Ion Source Temperature: 230°C.
- Data Analysis: The retention time of the N-(3-fluoropentyl) isomer is compared to that of a certified reference standard. The resulting mass spectrum is analyzed for its characteristic molecular ion peak and fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to provide definitive structural information about the specific placement of the fluorine atom on the pentyl chain.

- Objective: To elucidate the precise chemical structure, confirming the fluorine position at the 3-carbon of the N-pentyl group.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Experiments:
 - ¹H NMR: Provides information on the number and environment of protons. The splitting patterns and chemical shifts of the protons on the fluoropentyl chain are diagnostic.
 - ¹³C NMR: Shows the number and type of carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant.

- ^{19}F NMR: Directly observes the fluorine nucleus, providing a clear signal for the C-F bond.
- Data Analysis: The chemical shifts, coupling constants (J-values), and signal multiplicities are analyzed to confirm the connectivity and stereochemistry of the molecule, verifying it as the N-(3-fluoropentyl) isomer.



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Caption: Workflow for the analytical identification of synthetic cannabinoid isomers.

Biological Activity and Signaling Pathways

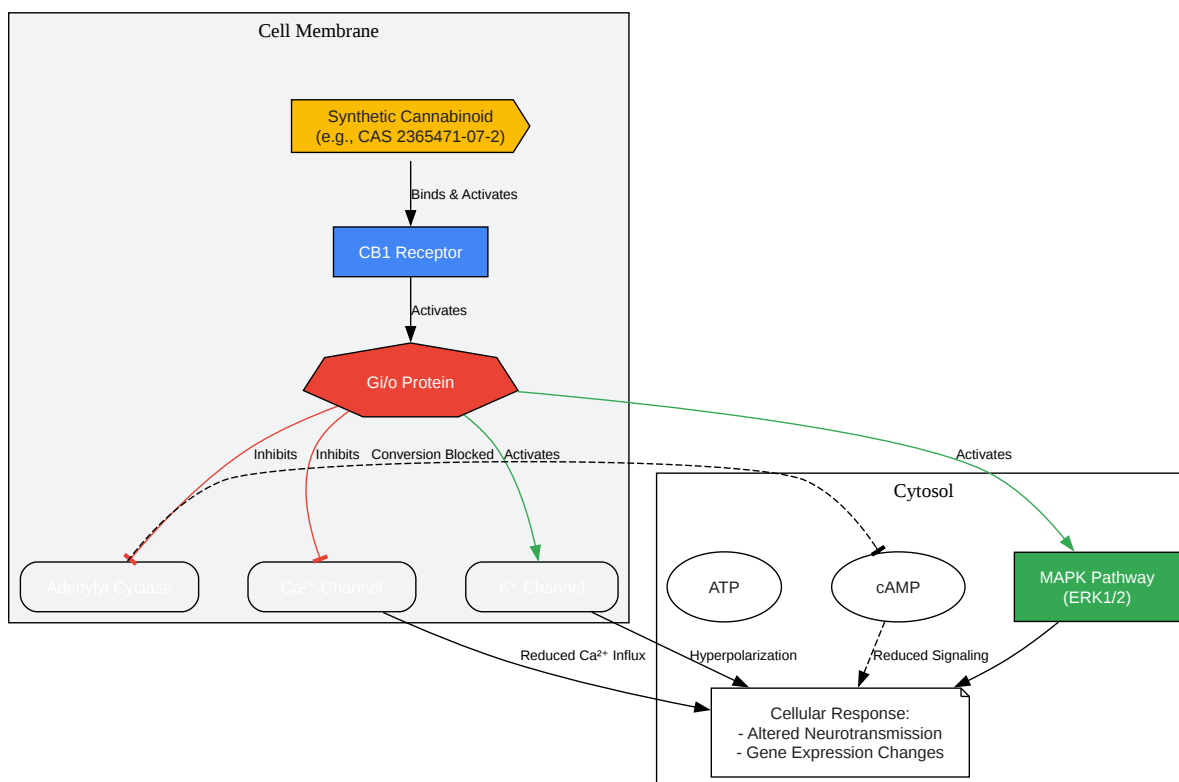
Disclaimer: Direct experimental data on the physiological and toxicological properties of **5-fluoro PB-22 N-(3-fluoropentyl) isomer** (CAS 2365471-07-2) is not available in published scientific literature. The information below is extrapolated from its structural relationship to 5F-PB-22, a known potent synthetic cannabinoid.

Presumed Mechanism of Action

As a structural analog of 5F-PB-22, this compound is presumed to act as an agonist at the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, found predominantly in the immune system. The psychoactive effects of synthetic cannabinoids are mediated through the activation of the CB1 receptor.

Hypothetical CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by a synthetic cannabinoid agonist like **5-fluoro PB-22 N-(3-fluoropentyl) isomer** is expected to trigger a cascade of intracellular events characteristic of Gi/o-protein coupled receptors.

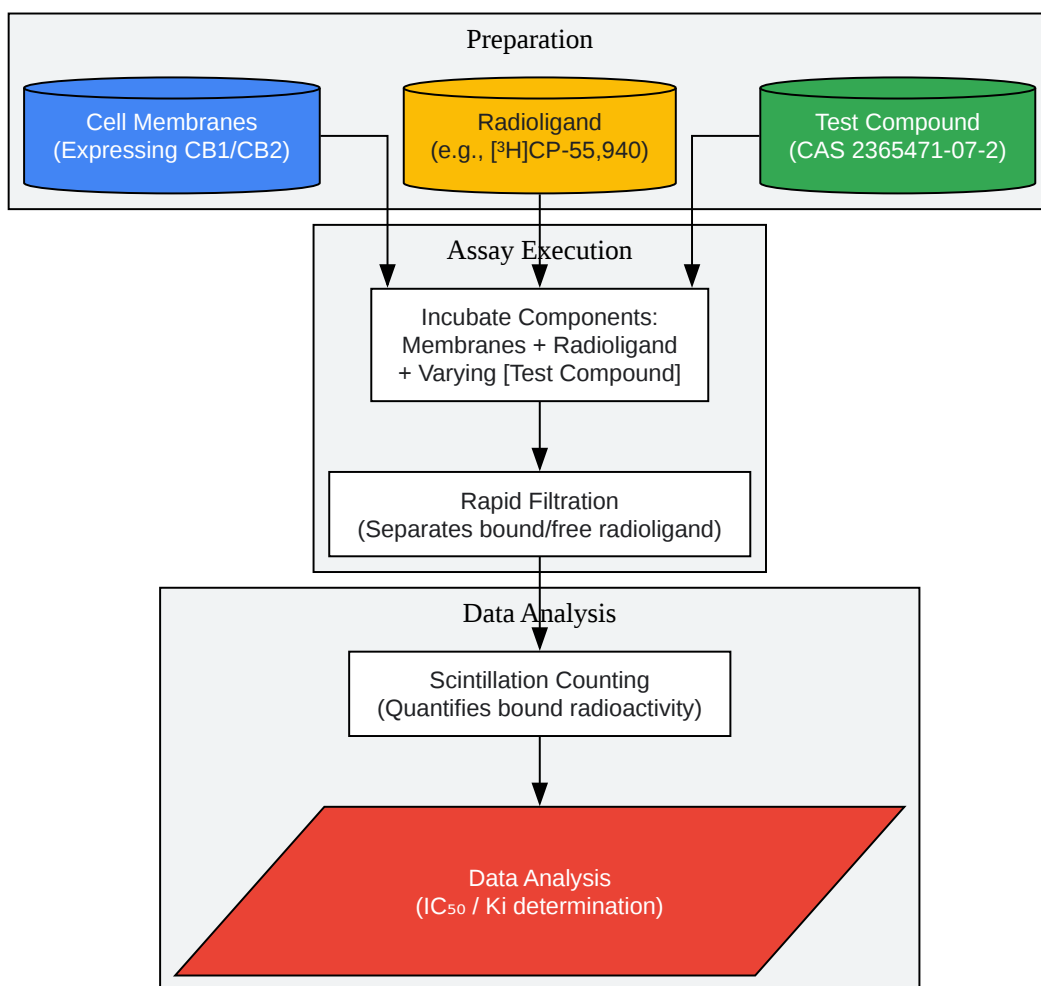


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Caption: Presumed signaling pathway upon CB1 receptor activation by an agonist.

Generic Cannabinoid Receptor Binding Assay Workflow

To experimentally determine the affinity of this compound for cannabinoid receptors, a competitive radioligand binding assay would be a standard approach. This has not been reported for this specific isomer but the workflow is a standard in the field.



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Caption: Workflow for a competitive cannabinoid receptor binding assay.

Conclusion and Future Directions

The compound with CAS number 2365471-07-2, **5-fluoro PB-22 N-(3-fluoropentyl) isomer**, is well-characterized from an analytical and forensic perspective. Standard protocols using GC-MS and NMR can effectively identify it and distinguish it from its isomers. However, there is a significant gap in the understanding of its pharmacology and toxicology.

Future research should prioritize in vitro and in vivo studies to:

- Determine its binding affinity and functional activity at CB1 and CB2 receptors.
- Evaluate its metabolic profile to identify major metabolites.
- Assess its toxicological and behavioral effects in animal models.

Such data is essential for a complete risk assessment and for understanding the full implications of its presence as a novel psychoactive substance.

- To cite this document: BenchChem. [Technical Guide: Characterization of CAS Number 2365471-07-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15134491#cas-number-2365471-07-2-characterization\]](https://www.benchchem.com/product/b15134491#cas-number-2365471-07-2-characterization)

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